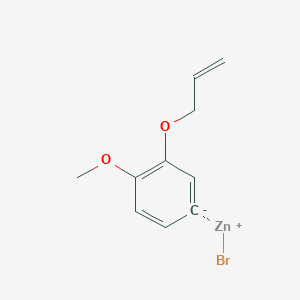
3-Allyloxy-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyloxy-4-methoxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both allyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyloxy-4-methoxyphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methoxyphenyl bromide with zinc dust in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-allyloxy-4-methoxyphenyl bromide+Zn→3-allyloxy-4-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent volume, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Allyloxy-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds, depending on the nucleophile used.
科学的研究の応用
3-Allyloxy-4-methoxyphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-allyloxy-4-methoxyphenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromide, forming a reactive intermediate that can undergo nucleophilic attack on electrophilic centers. This process is facilitated by the presence of palladium or nickel catalysts, which help to activate the electrophile and promote the coupling reaction.
類似化合物との比較
Similar Compounds
3-Allyloxy-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
3-Allyloxy-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.
3-Allyloxy-4-methoxyphenylsilane: Employed in hydrosilylation reactions, providing unique reactivity compared to zinc-based reagents.
Uniqueness
3-Allyloxy-4-methoxyphenylzinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of the zinc atom. This compound offers distinct advantages in terms of selectivity and reaction conditions, making it a valuable tool in organic synthesis.
特性
分子式 |
C10H11BrO2Zn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NKQPSTNCHHSWFM-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


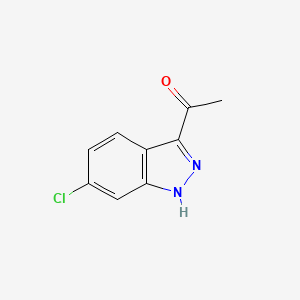

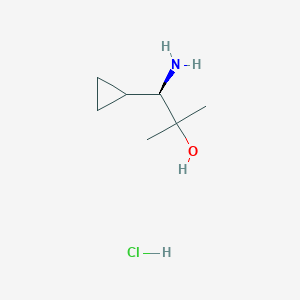

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)
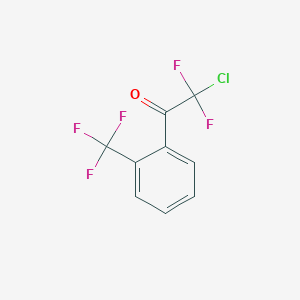
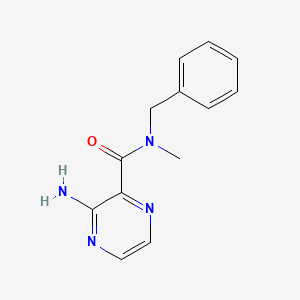
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
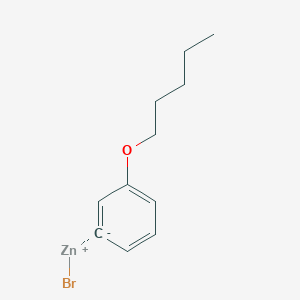
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

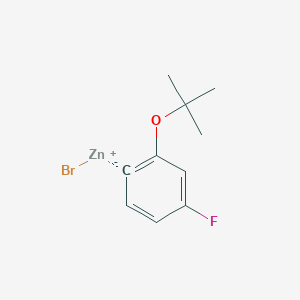
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)

